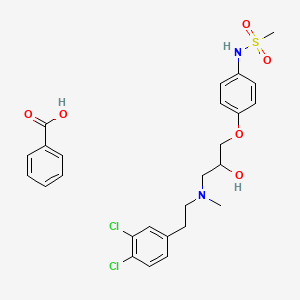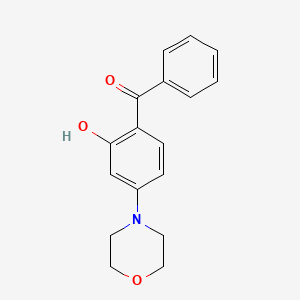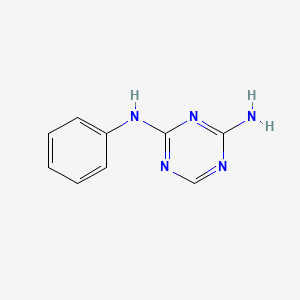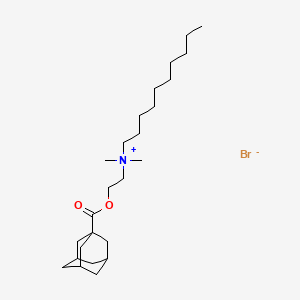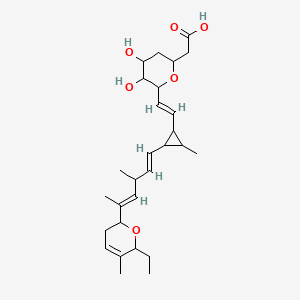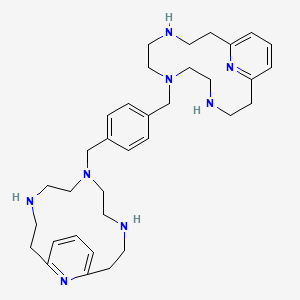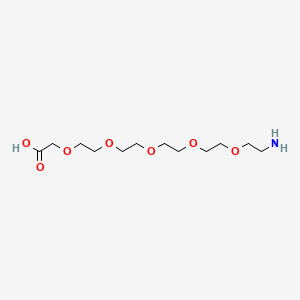
氨基-PEG5-CH2CO2H
描述
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The terminal carboxylic acid of Amino-PEG5-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This process enables controlled synthesis of PEG-containing homo, block, and random polypeptides in a highly consistent manner under open-air condition .Molecular Structure Analysis
The molecular formula of Amino-PEG5-CH2CO2H is C12H25NO7 . The IUPAC name is 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid . The molecular weight is 295.33 g/mol .Chemical Reactions Analysis
The amine group of Amino-PEG5-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG5-CH2CO2H has a molecular weight of 295.33 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 16 . The topological polar surface area is 110 Ų . The heavy atom count is 20 .科学研究应用
生物医学研究
氨基-PEG5-CH2CO2H 用于蛋白质组学研究,因为它能够提高水性介质中的溶解度,这对研究生物系统中的蛋白质至关重要 .
药物递送系统
该化合物在药物递送系统中使用,因为它具有反应性胺基,可以与羧酸和活化的 NHS 酯连接,使其适用于靶向药物递送 .
生物偶联
This compound 的氨基允许与各种生物分子进行生物偶联,帮助开发诊断工具和治疗剂 .
纳米技术
在纳米技术中,this compound 衍生物可以自组装成纳米结构,用于生物医学应用,利用其生物相容性和生物降解性 .
表面改性
该化合物还用于材料表面改性,以增强其与生物系统的相互作用,这对生物医学工程至关重要 .
生物相容性聚合物的合成
作用机制
Target of Action
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which can react with the amine group .
Mode of Action
The amine group in Amino-PEG5-CH2CO2H is reactive with its targets, forming a stable amide bond in the presence of activators such as EDC or DCC . This interaction results in the formation of new compounds, expanding the range of potential applications for this PEG derivative.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Action Environment
The action, efficacy, and stability of Amino-PEG5-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators like EDC or DCC is necessary for the compound to form stable amide bonds . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments
未来方向
Amino-PEG5-CH2CO2H is used in drug delivery systems . It is a PEG derivative containing an amino group with a terminal carboxylic acid, which increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a promising candidate for future research and applications in drug delivery and related fields.
生化分析
Biochemical Properties
Amino-PEG5-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The amino group of Amino-PEG5-CH2CO2H is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (such as ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds . These reactions are crucial in the conjugation of proteins, peptides, and other biomolecules, facilitating the study of protein-protein interactions, enzyme kinetics, and drug delivery systems.
Cellular Effects
Amino-PEG5-CH2CO2H influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of proteins and other biomolecules. For instance, the pegylation of proteins with Amino-PEG5-CH2CO2H can reduce immunogenicity and increase circulation time in vivo, thereby improving the efficacy of therapeutic proteins . Additionally, Amino-PEG5-CH2CO2H can facilitate the delivery of drugs and other therapeutic agents to specific cellular targets, enhancing their therapeutic potential.
Molecular Mechanism
The molecular mechanism of Amino-PEG5-CH2CO2H involves its ability to form stable amide bonds with various biomolecules. The amino group of Amino-PEG5-CH2CO2H reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups to form covalent bonds . This covalent attachment can alter the physicochemical properties of the conjugated biomolecules, such as their solubility, stability, and bioavailability. Additionally, the pegylation of proteins with Amino-PEG5-CH2CO2H can shield them from proteolytic degradation and reduce their immunogenicity, thereby enhancing their therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG5-CH2CO2H can change over time due to its stability and degradation properties. Amino-PEG5-CH2CO2H is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Long-term studies have shown that the pegylation of proteins with Amino-PEG5-CH2CO2H can lead to sustained therapeutic effects by increasing the circulation time and reducing the immunogenicity of the conjugated proteins . The degradation of Amino-PEG5-CH2CO2H over time can affect the stability and efficacy of the conjugated biomolecules.
Dosage Effects in Animal Models
The effects of Amino-PEG5-CH2CO2H vary with different dosages in animal models. At low doses, Amino-PEG5-CH2CO2H can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At high doses, Amino-PEG5-CH2CO2H can cause adverse effects such as immunogenic reactions and toxicity . Studies in animal models have shown that the optimal dosage of Amino-PEG5-CH2CO2H depends on factors such as the type of biomolecule being conjugated, the route of administration, and the target tissue .
Metabolic Pathways
Amino-PEG5-CH2CO2H is involved in various metabolic pathways, particularly those related to the metabolism of polyethylene glycol derivatives. The metabolism of Amino-PEG5-CH2CO2H involves the enzymatic cleavage of the polyethylene glycol chain and the subsequent degradation of the amino and carboxylic acid groups . Enzymes such as esterases and amidases play a crucial role in the metabolism of Amino-PEG5-CH2CO2H, facilitating its breakdown and elimination from the body . The metabolic pathways of Amino-PEG5-CH2CO2H can affect its bioavailability, efficacy, and toxicity.
Transport and Distribution
Amino-PEG5-CH2CO2H is transported and distributed within cells and tissues through various mechanisms. The hydrophilic nature of Amino-PEG5-CH2CO2H allows it to be readily absorbed and distributed in aqueous environments . Transporters and binding proteins can facilitate the uptake and distribution of Amino-PEG5-CH2CO2H within cells, affecting its localization and accumulation . The distribution of Amino-PEG5-CH2CO2H can influence its therapeutic efficacy and toxicity, as well as its interactions with cellular targets.
Subcellular Localization
The subcellular localization of Amino-PEG5-CH2CO2H can affect its activity and function. Amino-PEG5-CH2CO2H can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pegylation of proteins with Amino-PEG5-CH2CO2H can direct them to specific subcellular locations, enhancing their therapeutic potential . The subcellular localization of Amino-PEG5-CH2CO2H can also affect its interactions with other biomolecules and its overall efficacy.
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSSZVORHCAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


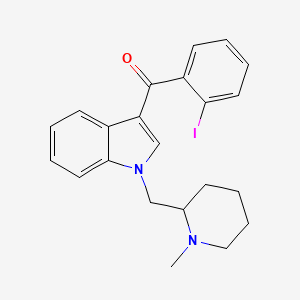
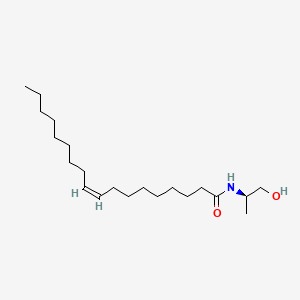
![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
